2-[(2R)-1-Methylpyrrolidin-2-yl]ethan-1-amine dihydrochloride is a chemical compound with the molecular formula CHN·2ClH. This compound is recognized for its utility in various scientific research applications, particularly in the fields of chemistry and biology. It is typically available in powder form and demonstrates stability under standard storage conditions. The compound is classified as an amine and is structurally characterized by the presence of a pyrrolidine ring, which contributes to its unique chemical properties .
The synthesis of 2-[(2R)-1-Methylpyrrolidin-2-yl]ethan-1-amine dihydrochloride can be accomplished through several methods, with one common approach involving the reaction of pyrrolidine derivatives with ethylamine. This process typically requires controlled conditions including the use of solvents and catalysts to enhance the reaction yield.
The synthesis may involve the following steps:
In industrial applications, the synthesis is scaled up using large reactors, allowing for continuous monitoring of reaction parameters to ensure high-quality output .
The molecular structure of 2-[(2R)-1-Methylpyrrolidin-2-yl]ethan-1-amine dihydrochloride features a pyrrolidine ring attached to an ethylamine chain. The stereochemistry is significant, as it includes a chiral center at the pyrrolidine ring.
This compound can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 2-[(2R)-1-Methylpyrrolidin-2-yl]ethan-1-amine dihydrochloride involves its interaction with specific biological targets, such as receptors or enzymes. By binding to these targets, it modulates their activity, leading to various biochemical effects that are context-dependent based on its application in research or therapeutic settings .
The compound's stability and reactivity make it suitable for various applications in both laboratory and industrial settings .
The applications of 2-[(2R)-1-Methylpyrrolidin-2-yl]ethan-1-amine dihydrochloride are diverse:
This compound's unique structural characteristics and reactivity profile contribute significantly to its utility across multiple scientific disciplines.
The chiral (2R) configuration of 2-[(2R)-1-methylpyrrolidin-2-yl]ethan-1-amine is pharmacologically critical, necessitating synthetic routes with rigorous stereocontrol. Contemporary approaches employ catalytic asymmetric synthesis using transition metal complexes with chiral ligands (e.g., phosphines, N-heterocyclic carbenes) to construct the stereodefined pyrrolidine ring. These catalysts facilitate enantioselective C-C bond formation through precise spatial orientation of reaction intermediates [5]. Alternative kinetic resolution techniques leverage enzymatic catalysts or chiral Brønsted acids to selectively transform one enantiomer from racemic mixtures, yielding the target (R)-enantiomer with >97% enantiomeric excess (e.e.) as confirmed by chiral HPLC [2] [5]. A patent-protected route utilizes tartrate salt resolution of racemic intermediates, exploiting differential crystallization behaviors of diastereomeric salts to isolate the desired chiral amine [4].
Table 1: Stereocontrol Methods Comparison
Method | Chiral Source | e.e. (%) | Yield (%) |
---|---|---|---|
Transition Metal Catalysis | Chiral BOX ligands | 92-99 | 65-85 |
Biocatalytic Resolution | Engineered aminotransferases | >99 | 40-60 |
Tartrate Diastereomer Separation | D- or L-tartaric acid | 97-99 | 70-75 |
Borrowing hydrogen annulation represents a state-of-the-art strategy for constructing the pyrrolidine core. This atom-economical process utilizes iridium catalysts (e.g., Cp*Ir complexes) to dehydrogenate racemic diols, generating reactive carbonyl intermediates that undergo reductive amination with primary amines. The chiral iridacycle catalysts then enable asymmetric imine reduction, affording enantiomerically enriched 2-substituted pyrrolidines. Recent optimizations achieve yields exceeding 85% with 95% e.e. under mild conditions (80°C, 24h) [6]. Alternative dirhodium-catalyzed C-H amination of unprotected amino precursors enables direct intramolecular cyclization via nitrene insertion, forming the pyrrolidine ring with complete diastereoselectivity at ambient temperature without oxidants [6].
Conversion of the free base amine to its dihydrochloride salt significantly alters physicochemical properties. The free base (Catalog ID P44362, CAS 422545-96-8) exhibits limited stability and hygroscopicity, complicating storage and handling. In contrast, the dihydrochloride salt (Catalog ID L14303, CAS 1946010-82-7) demonstrates enhanced crystalline stability, water solubility (>200 mg/mL), and batch-to-batch consistency. Salt formation occurs via stoichiometric protonation in ethereal solvents, typically employing 2.0-2.2 equivalents of hydrochloric acid to ensure complete dihydrochloride formation. X-ray diffraction studies confirm the salt maintains the (R)-configuration without racemization during crystallization. Notably, the dihydrochloride form shows 50-fold greater solubility in aqueous systems versus the free base, facilitating pharmaceutical formulation [1] [7].
Table 2: Comparative Properties of Free Base versus Dihydrochloride
Property | Free Base | Dihydrochloride Salt |
---|---|---|
Molecular Formula | C₇H₁₆N₂ | C₇H₁₈Cl₂N₂ |
Molecular Weight | 128.22 g/mol | 201.14 g/mol |
Melting Point | Not well-defined | 228-230°C (dec.) |
Water Solubility | Slightly soluble | Freely soluble |
Storage Requirements | -20°C under inert gas | Ambient temperature |
Multi-parameter optimization has substantially improved synthetic efficiency. Catalyst tuning with nickel versus cobalt complexes paired with chiral BOX ligands enables regioselective hydroalkylation of 3-pyrrolines, yielding C2- or C3-alkylated pyrrolidines with up to 98% e.e. [6]. Hybrid catalysis integrating organo-, photo-, and hydrogen-atom transfer catalysis facilitates complex transformations inaccessible through single-catalyst systems, such as α-chiral bicyclo[1.1.1]pentane derivatives (98% e.e.). Continuous flow systems enhance reproducibility by providing precise control over reaction parameters (residence time, temperature gradients), reducing enantiomeric variability to <2% between batches [5] [7].
Crystallization represents the decisive purification step for achieving pharmaceutical-grade material. Ternary phase diagrams mapping solvent/antisolvent/analyte ratios enable identification of optimal crystallization zones. A recommended protocol employs:
Table 3: Crystallization Solvent System Performance
Solvent Ratio (Ethanol:Water) | Antisolvent | Crystal Habit | Mean Particle Size (μm) | Purity (% e.e.) |
---|---|---|---|---|
90:10 | Diethyl ether | Needles | 15 ± 8 | 92.5 |
70:30 | Diethyl ether | Cubic | 42 ± 12 | 99.3 |
50:50 | Acetonitrile | Agglomerates | >200 | 98.1 |
Advanced crystallization mechanisms include:
These integrated methodologies enable kilogram-scale production of 2-[(2R)-1-methylpyrrolidin-2-yl]ethan-1-amine dihydrochloride with >99% chemical and enantiomeric purity, meeting stringent regulatory requirements for pharmaceutical applications. The process exemplifies modern asymmetric synthesis principles where catalytic innovation, reaction engineering, and crystallization science converge to deliver stereochemically complex therapeutics.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 36671-85-9
CAS No.: 203860-42-8